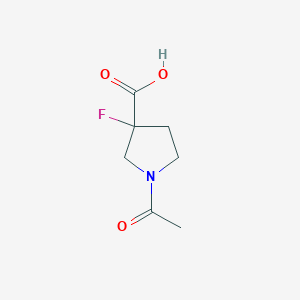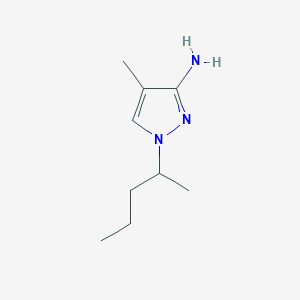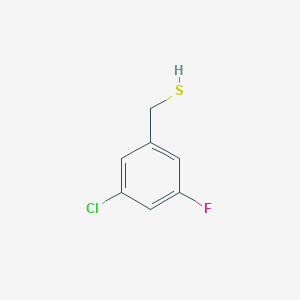![molecular formula C15H21IO B13059410 ({[1-(Iodomethyl)-3-methylcyclohexyl]oxy}methyl)benzene](/img/structure/B13059410.png)
({[1-(Iodomethyl)-3-methylcyclohexyl]oxy}methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({[1-(Iodomethyl)-3-methylcyclohexyl]oxy}methyl)benzene: is an organic compound that features a benzene ring substituted with a cyclohexyl group, which is further substituted with an iodomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ({[1-(Iodomethyl)-3-methylcyclohexyl]oxy}methyl)benzene typically involves multiple steps. One common method starts with the preparation of 1-(iodomethyl)-3-methylcyclohexanol. This intermediate is then reacted with benzyl chloride under basic conditions to form the desired compound. The reaction conditions often involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
({[1-(Iodomethyl)-3-methylcyclohexyl]oxy}methyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted cyclohexyl derivatives.
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of methylcyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ({[1-(Iodomethyl)-3-methylcyclohexyl]oxy}methyl)benzene is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting pharmacological properties, making it a subject of study in medicinal chemistry.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic effects. Research into its analogs could lead to the development of new drugs or treatments.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of ({[1-(Iodomethyl)-3-methylcyclohexyl]oxy}methyl)benzene depends on its specific application. In chemical reactions, the iodomethyl group acts as a reactive site for nucleophilic substitution. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and molecular targets involved would depend on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-chloro-3-({[1-(iodomethyl)cyclohexyl]oxy}methyl)benzene
- 1-bromo-3-({[1-(iodomethyl)cyclohexyl]oxy}methyl)benzene
- 1-fluoro-3-({[1-(iodomethyl)cyclohexyl]oxy}methyl)benzene
Uniqueness
({[1-(Iodomethyl)-3-methylcyclohexyl]oxy}methyl)benzene is unique due to the presence of the iodomethyl group, which provides a reactive site for various chemical transformations. This makes it a versatile intermediate in organic synthesis, allowing for the introduction of a wide range of functional groups. Additionally, its cyclohexyl moiety imparts stability and rigidity to the molecule, which can be advantageous in certain applications.
Eigenschaften
Molekularformel |
C15H21IO |
|---|---|
Molekulargewicht |
344.23 g/mol |
IUPAC-Name |
[1-(iodomethyl)-3-methylcyclohexyl]oxymethylbenzene |
InChI |
InChI=1S/C15H21IO/c1-13-6-5-9-15(10-13,12-16)17-11-14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3 |
InChI-Schlüssel |
YZSBXQSCSAMERC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1)(CI)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydroxy-6-[(2-methoxyphenyl)sulfamoyl]quinoline-4-carboxylic acid](/img/structure/B13059331.png)



![tert-Butyl N-{[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl}carbamate](/img/structure/B13059360.png)

![N'-(benzyloxy)-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13059371.png)
![2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione](/img/structure/B13059388.png)


![2-(4-Oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile](/img/structure/B13059401.png)

![4-(2-(p-Tolyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13059409.png)

